3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the phenothiazine class, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate involves the condensation of 3-(10H-phenothiazin-10-yl)propionic acid with appropriate amines under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted phenothiazine compounds .
Scientific Research Applications
3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various phenothiazine derivatives, which have diverse chemical properties and applications.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Promethazine: A related compound with antihistamine and sedative effects.
Thioridazine: A phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness
3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-(3-hydroxypropylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S.C2H2O4/c21-11-5-10-19-12-14(22)13-20-15-6-1-3-8-17(15)23-18-9-4-2-7-16(18)20;3-1(4)2(5)6/h1-4,6-9,14,19,21-22H,5,10-13H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQITYGEZQHOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCCO)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.